molecular formula C27H29NO5 B11475090 N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide

N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11475090
M. Wt: 447.5 g/mol
InChI Key: CWYCDSKXRNDTII-UHFFFAOYSA-N
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Description

N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a dibenzofuran moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dibenzofuran core through cyclization reactions, followed by functionalization to introduce the propan-2-yl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions result in compounds with different substituents replacing the original groups.

Scientific Research Applications

N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: Shares the dibenzofuran core but lacks the additional functional groups.

    Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups but different core structures.

Uniqueness

N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide is unique due to its combination of the dibenzofuran core and trimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1-dibenzofuran-2-ylpropan-2-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C27H29NO5/c1-17(13-18-9-11-23-21(14-18)20-7-5-6-8-22(20)33-23)28-26(29)12-10-19-15-24(30-2)27(32-4)25(16-19)31-3/h5-9,11,14-17H,10,12-13H2,1-4H3,(H,28,29)

InChI Key

CWYCDSKXRNDTII-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)CCC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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